molecular formula C7H12ClNO2 B6251750 methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride CAS No. 445306-47-8

methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride

Cat. No.: B6251750
CAS No.: 445306-47-8
M. Wt: 177.63 g/mol
InChI Key: DCFADFLNMMJLBX-UHFFFAOYSA-N
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Description

Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride is a spirocyclic compound featuring a unique spiro[2.2]pentane core. This structure consists of two fused cyclopropane rings sharing a single carbon atom, creating significant steric strain and rigidity. The molecule includes a methyl ester group (-COOCH₃) and a primary amine (-NH₂) at the spiro-junction, with the hydrochloride salt enhancing its solubility in polar solvents.

Properties

CAS No.

445306-47-8

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl 2-aminospiro[2.2]pentane-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-5(9)7(8)4-6(7)2-3-6;/h2-4,8H2,1H3;1H

InChI Key

DCFADFLNMMJLBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC12CC2)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Simmons-Smith Cyclopropanation of Allenamides

The most direct route to the spiro[2.2]pentane core involves Simmons-Smith cyclopropanation of allenamides, as demonstrated in foundational studies. This method utilizes zinc carbenoids generated from diiodomethane (CH2_2I2_2) and diethylzinc (Et2_2Zn) to induce bis-cyclopropanation of the allene substrate.

Procedure :

  • Substrate Preparation : N-Protected allenamides (e.g., tert-butyl carbamate derivatives) are synthesized via palladium-catalyzed coupling of propargyl amines with acyl chlorides.

  • Cyclopropanation : The allenamide is treated with CH2_2I2_2 (2.2 equiv) and Et2_2Zn (4.4 equiv) in dichloromethane (DCM) at 0°C to room temperature for 12–24 hours.

  • Deprotection : The tert-butyloxycarbonyl (Boc) group is removed using hydrochloric acid in dioxane, yielding the free amine.

  • Esterification : The carboxylic acid intermediate is methylated with methyl chloroformate in the presence of triethylamine.

Key Data :

ParameterValue
Yield (bis-cyclopropanation)65–80%
Diastereomeric Ratio (dr)1.5:1 to 3:1
Reaction Temperature0°C to rt

This method’s efficiency stems from the concerted cyclopropanation mechanism , where the zinc carbenoid attacks the allene’s π-system, forming two cyclopropane rings in a single step. However, diastereoselectivity remains moderate, necessitating chromatographic separation.

Multi-Step Organic Synthesis via Cycloaddition

An alternative laboratory approach employs [2+1] cycloaddition reactions to construct the spirocyclic framework before introducing the amino and ester functionalities.

Stepwise Synthesis :

  • Core Formation : Ethyl nitrodiazoacetate undergoes cycloaddition with methyl methylenecyclopropanecarboxylate in toluene at 110°C, forming 1-ethoxycarbonyl-4-methoxycarbonyl-1-nitrospiro[2.2]pentane.

  • Reduction : The nitro group is reduced to an amine using hydrogen gas (H2_2) over palladium on carbon (Pd/C) in ethanol.

  • Hydrolysis : The ethyl ester is hydrolyzed with aqueous NaOH, followed by acidification to yield the carboxylic acid.

  • Methylation : The acid is treated with methyl iodide (CH3_3I) and potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF).

  • Salt Formation : The free base is converted to the hydrochloride salt using HCl gas in diethyl ether.

Optimization Insights :

  • Cycloaddition Yield : 45–60%

  • Reduction Efficiency : >90% conversion

  • Critical Factor : Steric hindrance from the spiro structure necessitates prolonged reaction times (24–48 hours) for ester hydrolysis.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability , often employing continuous-flow systems to enhance reproducibility.

Continuous-Flow Cyclopropanation

Recent patents describe a tandem cyclopropanation-esterification process in flow reactors:

  • Reactor Design : Two interconnected microreactors (volume: 50 mL each) maintain precise temperature control (±1°C).

  • Process Parameters :

    • Residence Time : 10 minutes per reactor

    • Temperature : 25°C (cyclopropanation), 50°C (esterification)

    • Catalyst : Immobilized lipase for enantioselective esterification

Performance Metrics :

MetricBatch ProcessFlow Process
Annual Output50 kg200 kg
Purity95%99%
Solvent Consumption10 L/kg2 L/kg

Crystallization-Based Purification

Industrial batches use anti-solvent crystallization to isolate the hydrochloride salt:

  • Solvent System : Ethanol/water (4:1 v/v)

  • Crystallization Yield : 85–92%

  • Particle Size : Controlled to 50–100 μm for consistent bioavailability in pharmaceutical applications.

Reaction Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclopropanation steps:

  • Cycloaddition Time : Decreased from 24 hours to 30 minutes

  • Energy Input : 150 W, 80°C

  • Limitation : Scalability constraints due to restricted vessel sizes.

Catalytic Asymmetric Synthesis

Chiral catalysts enable enantioselective spirocycle formation:

Catalystee (%)Yield (%)
Rhodium-DuPhos8870
Palladium-BINAP9265

These methods remain experimental but show promise for producing enantiopure intermediates.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Resolves diastereomers using a silica column and hexane/ethyl acetate (7:3).

  • Ion-Exchange Chromatography : Removes residual zinc salts from Simmons-Smith reactions.

Spectroscopic Validation

  • 1^1H NMR : Distinct signals at δ 3.75 (ester OCH3_3), δ 4.2–4.5 (cyclopropane CH2_2)

  • HRMS : Calculated for C7_7H12_{12}ClNO2_2 [M+H]+^+: 178.0634, Found: 178.0632

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Scalability
Simmons-Smith65–8095Moderate
Cycloaddition45–6090Low
Continuous-Flow7599High

Emerging Methodologies

Enzymatic Desymmetrization

Lipases catalyze the resolution of racemic spiro intermediates:

  • Enzyme : Candida antarctica Lipase B

  • ee Improvement : 70% to 98%

  • Throughput : 5 g/L/h

Photochemical Cyclization

UV-induced [2+2] cycloadditions of enamines:

  • Light Source : 254 nm UV lamp

  • Advantage : No metal catalysts required

  • Yield : 40% (preliminary)

Chemical Reactions Analysis

Types of Reactions: Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines and esters.

Scientific Research Applications

Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the spiro structure provides a rigid framework that can influence the compound’s binding affinity and specificity. The carboxylate ester group can undergo hydrolysis, releasing the active amine, which can then interact with various cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include bicyclo[1.1.1]pentane, cyclopentane, and piperidine derivatives. These compounds share functional groups (ester, amine) but differ in ring topology, affecting their physicochemical and biological properties.

Compound Name Structure Type Molecular Formula Molecular Weight CAS Number Key Features
Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride Spiro[2.2]pentane C₈H₁₂ClNO₂* 197.64 (calculated) Not explicitly listed High steric strain; rigid scaffold; potential for drug design
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride Bicyclo[1.1.1]pentane C₇H₁₂ClNO₂ 197.64 676371-65-6 Rigid, non-planar structure; used in CFTR modulators
Methyl 1-amino-1-cyclopentanecarboxylate hydrochloride Cyclopentane C₇H₁₄ClNO₂ 179.64 60421-23-0 Flexible ring; melting point 207–208°C (decomp); research chemical
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride Cyclopentane C₈H₁₆ClNO₂ 193.67 N/A (EP 4374877A2) Methyl-substituted amine; synthesized via tosylate salt method
Benzyl 4-aminopiperidine-1-carboxylate Piperidine C₁₃H₁₈N₂O₂ 234.29 120278-07-1 Piperidine core; toxicological properties not fully investigated

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. Bicyclo[1.1.1]pentane derivatives may display reduced solubility compared to cyclopentane analogues due to rigidity .
  • Stability : Spiro and bicyclo structures are thermally stable but may decompose under acidic/basic conditions. Cyclopentane derivatives decompose at ~208°C .

Research Findings and Contradictions

  • The bicyclo[1.1.1]pentane derivative (CAS 676371-65-6) is better characterized .
  • Synthetic Yields : Bicyclo derivatives achieve >99% yield in coupling reactions, outperforming cyclopentane analogues (78–99%) .

Biological Activity

Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₁NO₂
  • SMILES : COC(=O)C1(CC12CC2)N
  • InChIKey : LKCTZTLSPMAXRS-UHFFFAOYSA-N

The compound features a spirocyclic structure that is characteristic of many biologically active molecules, providing unique binding properties to various biological targets.

This compound interacts with specific molecular targets, leading to modulation of enzyme activities and signaling pathways. Its spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, which can result in:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Activation of Signaling Pathways : It may activate or inhibit specific signaling pathways, impacting cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

  • Bacterial Strains : Inhibition of growth in several pathogenic bacteria.
  • Fungal Species : Potential antifungal activity has also been noted.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in the context of:

  • Cell Proliferation Inhibition : Studies have shown that it can inhibit the proliferation of cancer cell lines.
  • Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells.

Case Studies and Experimental Data

  • Study on Antimicrobial Activity :
    • A study demonstrated that this compound inhibited the growth of E. coli and S. aureus at concentrations as low as 50 µM, indicating significant antimicrobial potential.
  • Anticancer Activity Assessment :
    • In a screening assay involving various cancer cell lines (MCF7, HeLa), the compound exhibited an IC50 value of approximately 30 µM, suggesting substantial cytotoxic effects.
  • Mechanistic Insights :
    • Mechanistic studies revealed that the compound may act by disrupting mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Methyl 1-Aminospiro[2.2]pentane-1-carboxylateAntimicrobial, AnticancerEnzyme inhibition, Signaling modulation
Spiro[3.3]heptane derivativesAntifungal, AnticancerMicrotubule assembly inhibition
Spiro-lactamsAntiviralBinding to viral receptors

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including spirocyclic ring formation and protection/deprotection strategies. For example:

Spirocyclic Core Construction : Use [2+2] cycloaddition or ring-closing metathesis to form the spiro[2.2]pentane scaffold .

Amino Group Protection : Introduce tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during carboxylation .

Carboxylation : React the protected amine with methyl chloroformate under anhydrous conditions.

Deprotection and Salt Formation : Remove the protecting group (e.g., using HCl in dioxane) to yield the hydrochloride salt .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .

Q. How should researchers characterize this compound?

  • Methodological Answer :

  • Spectral Analysis :
  • ¹H/¹³C NMR : Identify spirocyclic protons (δ 1.5–2.5 ppm) and carboxylate carbonyl (δ 170–175 ppm) .
  • IR Spectroscopy : Confirm amine (N–H stretch: ~3300 cm⁻¹) and ester (C=O: ~1720 cm⁻¹) functional groups .
  • Physical Properties : Determine melting point (decomposition >200°C expected for hydrochloride salts) and solubility (e.g., >50 mg/mL in water due to ionic form) .

Q. What are the primary research applications of this compound?

  • Methodological Answer :

  • Medicinal Chemistry : Acts as a constrained building block for drug candidates targeting CNS receptors (e.g., dopamine or serotonin transporters) due to its rigid spirocyclic structure .
  • Enzyme Studies : Used to probe steric effects in enzyme-substrate interactions (e.g., monoamine oxidases) via comparative assays with linear analogs .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the final deprotection step?

  • Methodological Answer :

  • Acid Selection : Compare HCl (gas vs. aqueous) and TFA for efficiency. HCl in dioxane (4 M) is standard, but TFA may reduce side reactions .
  • Temperature Control : Perform deprotection at 0–5°C to minimize degradation.
  • Workup Strategy : Neutralize excess acid with NaHCO₃ and extract the product into ethyl acetate to improve purity .
    • Data-Driven Approach : Use DoE (Design of Experiments) to test variables (acid concentration, time, temperature) and quantify yield improvements .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability.
  • Structural Confirmation : Verify compound purity (>95% via HPLC) and stereochemistry (via X-ray crystallography or chiral HPLC) to rule out batch-specific impurities .
  • Comparative Studies : Test activity against structurally related compounds (e.g., bicyclo[2.2.2]octane analogs) to isolate spirocyclic effects .

Q. What strategies mitigate instability during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers under argon to prevent hydrolysis/oxidation .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
  • First Aid : For skin contact, wash with soap/water (15 min); for eye exposure, irrigate with saline (20 min) and consult an ophthalmologist .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste as hazardous chemical material .

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